6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol

Description

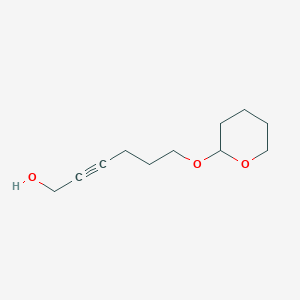

6-(Tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol (CAS: 150919-12-3) is an organochemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . Its structure comprises a terminal alkyne group (2-hexyn-1-ol) protected by a tetrahydro-2H-pyran-2-yl (THP) ether at the 6-position. The THP group enhances stability and modulates reactivity, making the compound valuable in synthetic organic chemistry, particularly in alkyne-based reactions like Sonogashira couplings or cycloadditions .

Properties

IUPAC Name |

6-(oxan-2-yloxy)hex-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11-12H,2-3,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRBCXHVYAKSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCC#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453428 | |

| Record name | 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66084-35-3 | |

| Record name | 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method is the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ether can then be subjected to further reactions to introduce the alkyne functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The THP group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Acid-catalyzed hydrolysis using acetic acid in a tetrahydrofuran/water solution or p-toluenesulfonic acid in water.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted ethers or alcohols.

Scientific Research Applications

Unfortunately, the search results do not provide direct information focusing solely on the applications of the compound "6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol" . However, the compound is mentioned in the context of synthesizing pheromone components .

Synthesis of Pheromone Components

This compound is used as an intermediate in the stereoselective synthesis of (4E,6Z)-Hexadecadien-1-ol, a pheromone component of the persimmon fruit moth, Stathmopoda masinissa .

- The synthesis involves the stereoselective formation of a (4E) double bond through hydroxymethylation of 4-(2-tetrahydropyranyloxy)-1-pentyn .

- The 6Z-double bond is formed by the Wittig reaction of 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al and n-decyltriphenylphosphonium bromide .

The synthetic route involves several steps, including :

- Hydroxymethylation : 4-(2-tetrahydropyranyloxy)-1-pentyn undergoes hydroxymethylation to form 6-(2-Tetrahydropyranyloxy)-2-hexyn-1-ol .

- Reduction : Reduction of 6-(2-Tetrahydropyranyloxy)-2-hexyn-1-ol to (E)-enol using LiAlH4 in THF .

- Oxidation : Oxidation of the (E)-enol with pyridinium chlorochromate (PCC) in dichloromethane to yield the corresponding aldehyde .

- Wittig Olefination : The aldehyde undergoes Wittig olefination with n-decylidene triphenylphosphorane using potassium ter-butoxide (PTB) in THF at -78°C .

- Depyranylation : Removal of the tetrahydropyranyl protecting group using 4-toluenesulphonic acid (PTSA) in methanol to yield (E4,Z6)-4,6-Hexadecadien-1-ol .

- Acetylation : Conversion to (E4,Z6)-4,6-Hexadecadien-1-ol acetate via treatment with acetyl chloride and pyridine in dichloromethane .

- Oxidation : Oxidation with Pyridinium Chlorochromate (PCC) and sodium acetate in dichloromethane at 0°C to yield (E4,Z6)-4,6-Hexadecadienal .

Mechanism of Action

The mechanism of action of 6-(tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol involves its ability to act as a protecting group for alcohols. The tetrahydropyran ring can be easily attached and removed under mild conditions, making it a versatile tool in organic synthesis. The alkyne and alcohol functionalities allow for further chemical modifications, enabling the synthesis of a wide range of compounds.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity | Solubility |

|---|---|---|---|---|---|

| 6-(THP-2-yloxy)-2-hexyn-1-ol (target) | C₁₁H₁₈O₃ | 198.26 | Alkyne, THP ether, alcohol | Alkyne reactions, THP deprotection | Organic solvents |

| 2,4-Hexadien-1-ol, 6-(THP-2-yloxy)-(E,E) | C₁₁H₁₈O₃ | 198.26 | Diene, THP ether, alcohol | Diels-Alder reactions | Organic solvents |

| 5-(THP-2-yloxy)pentan-1-ol | C₁₀H₂₀O₃ | 188.26 | Diol, THP ether | Protection/deprotection, H-bonding | Polar solvents |

| 2-(5-Hexyn-1-yloxy)tetrahydro-2H-pyran | C₁₁H₁₈O₂ | 182.26 | Internal alkyne, THP ether | Alkyne coupling reactions | Organic solvents |

Key Observations:

Functional Group Influence :

- The terminal alkyne in the target compound enables reactions like click chemistry, whereas the diene in 2,4-hexadien-1-ol (CAS: 150919-12-3) facilitates Diels-Alder cycloadditions .

- Internal vs. Terminal Alkynes : Compounds like 2-(5-hexyn-1-yloxy)tetrahydro-2H-pyran (CAS: N/A) feature internal alkynes, which are less acidic and less reactive in metal-catalyzed couplings compared to terminal alkynes .

THP Protection Effects :

- The THP group increases hydrophobicity, improving solubility in organic solvents (e.g., dichloromethane, hexane) . For example, the target compound and its diene analog (both C₁₁H₁₈O₃) share similar solubility profiles but differ in reactivity due to alkyne vs. diene groups.

Synthetic Utility :

- THP-protected diols (e.g., 5-(THP-2-yloxy)pentan-1-ol) are intermediates in multi-step syntheses, often used to selectively protect alcohols during phosphorylation or glycosylation .

- The target compound’s alkyne group is pivotal in constructing carbon-carbon bonds, as seen in the synthesis of heterocycles or bioactive molecules .

Physicochemical Properties

- Boiling Points and Stability : THP ethers generally exhibit higher boiling points than their unprotected alcohols due to increased molecular weight. For instance, tetrahydro-2H-pyran-2-ol (CAS: 694-54-2) has a lower boiling point (∼200°C) compared to THP-protected derivatives .

- Acid Sensitivity : The THP group is stable under basic conditions but cleaved under acidic conditions (e.g., aqueous HCl), a property shared across all THP ethers .

Biological Activity

6-(Tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-hexyn-1-ol with dihydropyran in the presence of an acid catalyst. The product is purified through column chromatography, yielding a colorless oil with specific NMR and mass spectrometry characteristics .

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a tetrahydropyran ring, which is known for its stability and ability to engage in hydrogen bonding, potentially enhancing biological interactions.

Antimicrobial Properties

Research indicates that compounds containing tetrahydropyran moieties exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound demonstrated notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. The compound showed selective cytotoxicity towards breast cancer (MCF7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal fibroblast cells. This selectivity suggests potential as an anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways. This pathway is crucial for programmed cell death, making it a target for therapeutic interventions in cancer treatment .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives, including this compound. The compound was tested against a panel of pathogens, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The results underscore its potential as a natural antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, researchers treated MCF7 cells with varying concentrations of this compound. The findings indicated that concentrations above 10 µM significantly reduced cell viability by over 50% after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its role as an anticancer agent .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 | Effect |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 32 µg/mL | Inhibition of growth |

| Cytotoxicity | MCF7 (breast cancer) | IC50 = 10 µM | Induction of apoptosis |

| Cytotoxicity | A549 (lung cancer) | IC50 = 15 µM | Induction of apoptosis |

Q & A

Q. What multi-step synthetic routes incorporate this compound into bioactive macrocycles or polymers?

- The alkyne moiety enables Huisgen cycloaddition (click chemistry) to form triazole-linked macrocycles. Alternatively, Sonogashira coupling with aryl halides generates conjugated polymers. THP deprotection post-polymerization allows functionalization of hydroxyl groups for drug-delivery applications .

Data Contradictions and Limitations

- Toxicity Gaps : Limited acute/chronic toxicity data necessitate assumption-based risk assessments .

- Reactivity Ambiguities : Conflicting reports on THP stability under basic conditions require empirical validation for specific reaction matrices .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.